molecular formula C17H19NO B4105656 2,4-dimethyl-N-(1-phenylethyl)benzamide

2,4-dimethyl-N-(1-phenylethyl)benzamide

Cat. No.: B4105656
M. Wt: 253.34 g/mol
InChI Key: CQMNZWXSKPBDNU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(1-phenylethyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with 2,4-dimethyl substituents on the aromatic ring and an N-(1-phenylethyl) side chain. This compound combines hydrophobic methyl groups with a chiral phenylethylamine moiety, making it structurally versatile for applications in asymmetric synthesis, medicinal chemistry, and materials science. The phenylethyl group introduces chirality, which is critical for enantioselective interactions in catalysis and pharmacology .

Properties

IUPAC Name

2,4-dimethyl-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMNZWXSKPBDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(1-phenylethyl)benzamide typically involves the condensation of 2,4-dimethylbenzoic acid with 1-phenylethylamine. This reaction is often facilitated by the use of coupling agents such as carbodiimides or through direct condensation methods under acidic or basic conditions. The reaction may be carried out under reflux conditions with solvents like dichloromethane or toluene to enhance the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

Chemistry: 2,4-Dimethyl-N-(1-phenylethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound’s structural features suggest potential pharmacological activities. It is being investigated for its potential use in drug development, particularly in designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Stereochemistry
This compound ~253.3 (estimated) ~4.2* 2 Racemic or enantiopure
3,4-Dichloro-N-(1-phenylethyl)benzamide 294.18 4.23 2 Racemic mixture
3-Iodo-4-methoxy-N-(1-phenylethyl)benzamide 381.21 ~3.5† 3 Not specified
4-Amino-N-(1-phenylethyl)benzamide 240.29 1.98‡ 3 Studied for chirality

*Estimated based on methyl substituent contributions.
†Predicted from methoxy and iodo substituent effects.
‡Experimental data from anticonvulsant analogue studies.

Key Observations:

  • Hydrophobicity : Chloro and iodo substituents (e.g., 3,4-dichloro, 3-iodo-4-methoxy derivatives) increase logP compared to methyl groups, enhancing lipid solubility .
  • Stereochemical Impact : The N-(1-phenylethyl) group introduces chirality, enabling enantioselective applications. For example, (R)-configured analogues are used in asymmetric catalysis .
  • Bioactivity: 4-Amino-N-(1-phenylethyl)benzamide exhibits anticonvulsant activity, suggesting that substituent polarity (e.g., -NH₂) modulates pharmacological effects .

Medicinal Chemistry

  • 4-Amino-N-(1-phenylethyl)benzamide: Demonstrates anticonvulsant activity in rodent models, with potency influenced by substituent electronic properties .
  • 3-Iodo-4-methoxy-N-(1-phenylethyl)benzamide : Iodo substituents may enhance binding to thyroid hormone receptors, though specific data are lacking .

Enantioseparation

  • 3,5-Dinitro-N-(1-phenylethyl)benzamide : Resolved using chiral MOF-packed HPLC columns (Rs = 1.89), highlighting the role of nitro groups in chiral recognition .

Limitations and Challenges

  • Synthetic Complexity : Bromonaphthalene derivatives (e.g., ) require multi-step coupling reactions with moderate yields (45–58%), limiting scalability .
  • PAINS Filters : Benzamide derivatives with nitro or thiazole groups may trigger pan-assay interference (PAINS), necessitating careful bioactivity validation .

Q & A

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl groups at C2/C4 and the phenylethylamide moiety). Compare spectra to reference data (e.g., 13^{13}C NMR peaks at δ 21.2 ppm for C2-CH3_3 and δ 167.5 ppm for the carbonyl group) . HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .

Q. What experimental controls are critical for mechanistic studies?

  • Guidance : Include (1) vehicle controls (DMSO), (2) known inhibitors/agonists (e.g., kojic acid for tyrosinase), and (3) genetic controls (siRNA knockdown). Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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